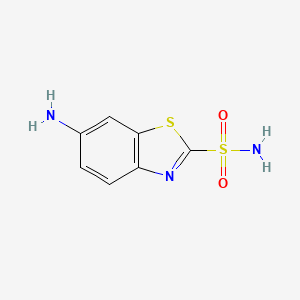
6-Amino-2-benzothiazolesulfonamide
Cat. No. B1667115
Key on ui cas rn:
94641-11-9
M. Wt: 229.3 g/mol
InChI Key: OFSGGVHHSMAUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04975448
Procedure details


The title compound is prepared by first converting 2-mercaptobenzothiazole to 6-nitro-2-benzothiazolesulfonamide and then reducing to the 6-amino analog. 2-Mercaptobenzothiazole was converted to 2,2'-bis-benzothiazole disulfide in 90% yield: m.p. 175-177° C. Nitration in concentrated sulfuric acid gave 6-nitro-2-mercaptobenzothiazole in 59%. m.p. 255-258° C. The sulfenamide was formed by reaction with aqueous sodium hydroxide and sodium hypochlorite and oxidized in the next step without further purification. The oxidation was accomplished by dissolving the sulfenamide in dimethoxyethane, cooling the solution to -5° C., adding the m-chloroperoxybenzoic acid in dimethoxyethane and working up the reaction in the standard manner to obtain a 70% yield: m.p. 179-180°; MS, m/e 259 (M, calcd. 259). Anal. (C7H5N3O4S2) CHN.


[Compound]
Name
6-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


[Compound]
Name
2,2'-bis-benzothiazole disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:11]([C:14]1[CH:26]=[CH:25][C:17]2[N:18]=[C:19]([S:21]([NH2:24])(=[O:23])=[O:22])[S:20][C:16]=2[CH:15]=1)([O-:13])=[O:12]>S(=O)(=O)(O)O>[NH2:11][C:14]1[CH:26]=[CH:25][C:17]2[N:18]=[C:19]([S:21]([NH2:24])(=[O:23])=[O:22])[S:20][C:16]=2[CH:15]=1.[N+:11]([C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([SH:1])[S:3][C:4]=2[CH:10]=1)([O-:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Step Three
[Compound]
|
Name
|
6-amino
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC2=C(N1)C=CC=C2
|
Step Five
[Compound]
|
Name
|
2,2'-bis-benzothiazole disulfide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC2=C(N=C(S2)S)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
